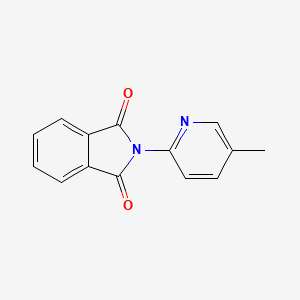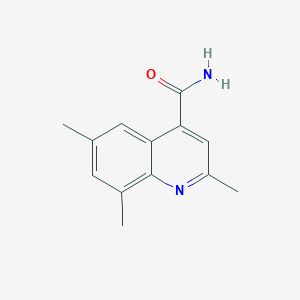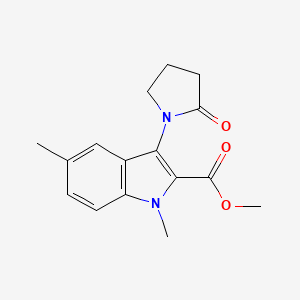![molecular formula C15H14N2O4S B7857468 3-(3,4-dimethoxyphenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B7857468.png)
3-(3,4-dimethoxyphenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyrazole core. One common approach is the cyclization of appropriately substituted thiophenes with hydrazines under acidic conditions. Subsequent steps may include methylation and introduction of the dimethoxyphenyl group through electrophilic aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Electrophilic aromatic substitution reactions can be used to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Friedel-Crafts acylation, nitration, sulfonation
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated compounds, nitro compounds
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: Its biological activity has been studied for potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound's unique properties make it useful in the development of new materials and coatings.
Mechanism of Action
The mechanism by which 3-(3,4-dimethoxyphenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating the activity of key enzymes involved in disease processes. Additionally, it may interact with cellular receptors, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound shares a similar dimethoxyphenyl group but lacks the thieno[2,3-c]pyrazole core.
1-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: This compound has the thieno[2,3-c]pyrazole core but lacks the dimethoxyphenyl group.
Uniqueness: 3-(3,4-Dimethoxyphenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to the combination of the dimethoxyphenyl group and the thieno[2,3-c]pyrazole core, which contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-17-14-9(7-12(22-14)15(18)19)13(16-17)8-4-5-10(20-2)11(6-8)21-3/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEYBROLNUYLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)O)C(=N1)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-ethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7857417.png)
![Methyl 7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B7857431.png)
![2-(2-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B7857436.png)
![4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzoic acid](/img/structure/B7857442.png)
![3-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzoic acid](/img/structure/B7857444.png)
![1-[3-(Trifluoromethyl)quinoxalin-2-yl]piperidine-4-carboxylic acid](/img/structure/B7857449.png)

![8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B7857464.png)
![(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetic acid](/img/structure/B7857478.png)
![2-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7857482.png)
